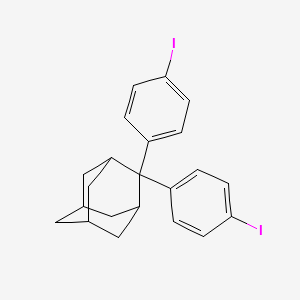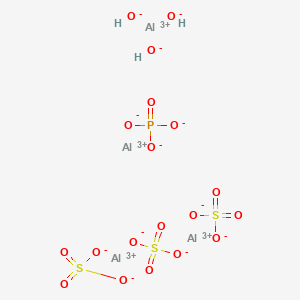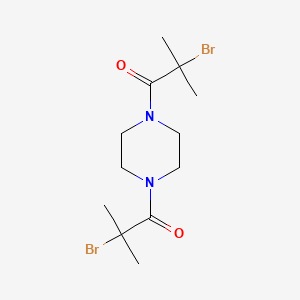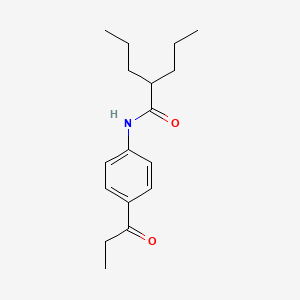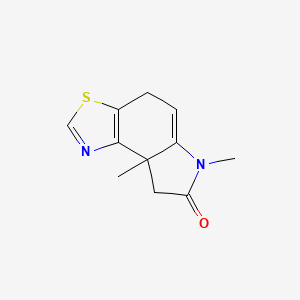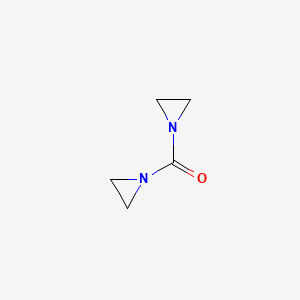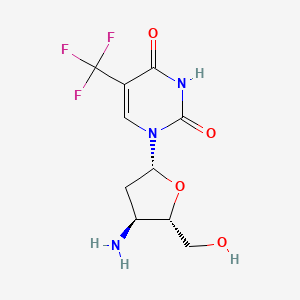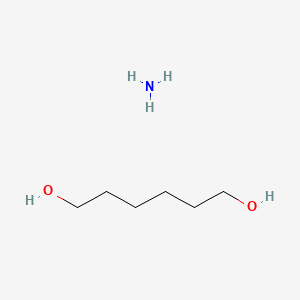
Azane;hexane-1,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Laboratory Synthesis
Reduction of Adipic Acid: Hexane-1,6-diol can be synthesized by reducing adipic acid using lithium aluminum hydride. The reaction typically occurs in an anhydrous ether solvent under controlled conditions to prevent side reactions.
Hydrogenation of Adipic Acid Esters: Another method involves the hydrogenation of adipic acid esters using a suitable catalyst like palladium on carbon.
-
Industrial Production
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
- Hexane-1,6-diol can undergo oxidation to form adipic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction
- The compound can be reduced to hexane by using strong reducing agents like lithium aluminum hydride.
-
Substitution
- Hexane-1,6-diol can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups. For example, reacting with acyl chlorides can form diesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Adipic acid.
Reduction: Hexane.
Substitution: Hexane diesters.
Applications De Recherche Scientifique
Chemistry
Polyester Production: Hexane-1,6-diol is used as a monomer in the synthesis of polyesters, which are utilized in various applications such as fibers, resins, and films.
Polyurethane Production: It acts as a chain extender in polyurethane formulations, enhancing mechanical strength and hydrolysis resistance.
Biology and Medicine
Drug Delivery Systems: Hexane-1,6-diol is explored in the development of drug delivery systems due to its biocompatibility and ability to form hydrogels.
Biodegradable Polymers: It is used in the synthesis of biodegradable polymers for medical implants and tissue engineering.
Industry
Coatings and Adhesives: The compound is used in the production of coatings and adhesives, providing flexibility and durability.
Plasticizers: It serves as a plasticizer in various polymer formulations to improve flexibility and processability.
Mécanisme D'action
Hexane-1,6-diol exerts its effects primarily through its hydroxyl groups, which can form hydrogen bonds and participate in various chemical reactions. In polyurethanes, it acts as a chain extender, reacting with isocyanates to form urethane linkages. This reaction enhances the mechanical properties and hydrolysis resistance of the resulting polymer .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Butanediol: Another linear diol with similar applications in polyester and polyurethane production. hexane-1,6-diol provides better flexibility due to its longer carbon chain.
1,5-Pentanediol: Similar in structure but with one less carbon atom, leading to different physical properties and reactivity.
1,3-Propanediol: Used in similar applications but offers different mechanical properties due to its shorter chain length.
Uniqueness
Hexane-1,6-diol is unique due to its optimal chain length, which provides a balance between flexibility and mechanical strength. This makes it particularly valuable in applications requiring both properties, such as in high-performance polyurethanes and polyesters .
Propriétés
Numéro CAS |
68937-24-6 |
|---|---|
Formule moléculaire |
C6H17NO2 |
Poids moléculaire |
135.20 g/mol |
Nom IUPAC |
azane;hexane-1,6-diol |
InChI |
InChI=1S/C6H14O2.H3N/c7-5-3-1-2-4-6-8;/h7-8H,1-6H2;1H3 |
Clé InChI |
XUTABFBWDXRQII-UHFFFAOYSA-N |
SMILES canonique |
C(CCCO)CCO.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



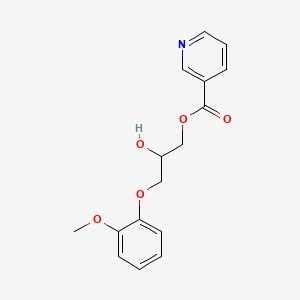
![[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate](/img/structure/B12811718.png)

